molecular formula C21H23N5O3 B2872925 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840515-52-8

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

カタログ番号: B2872925
CAS番号: 840515-52-8
分子量: 393.447
InChIキー: KPHPENJBJGEUKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. The structure includes:

  • Amino group at position 2, critical for hydrogen bonding and receptor interactions.
  • 3-ethoxypropyl carboxamide at position 3, enhancing solubility and modulating pharmacokinetics.

特性

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-28-11-6-10-23-21(27)17-18-20(25-16-9-4-3-8-15(16)24-18)26(19(17)22)13-14-7-5-12-29-14/h3-5,7-9,12H,2,6,10-11,13,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHPENJBJGEUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline skeleton. For instance, starting from a quinoxaline derivative, a cyclization reaction with a suitable amine can be employed.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the pyrroloquinoxaline core.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl group can be introduced via an alkylation reaction using an ethoxypropyl halide.

    Amidation Reaction: Finally, the carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrroloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines or alcohols depending on the functional group reduced.

    Substitution: Various substituted pyrroloquinoxaline derivatives.

科学的研究の応用

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

作用機序

The mechanism of action of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

類似化合物との比較

Structural Variations and Physicochemical Properties

The table below compares key analogs based on substituents, molecular weight, and physicochemical properties:

Compound Name (Substituents) Molecular Formula Average Mass Key Substituent Features Evidence Source
2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-... C₂₄H₂₇N₅O₃ 433.512 2-methoxybenzyl group; enhanced lipophilicity
2-amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxy... C₂₃H₂₄BrN₅O₂ 498.37 Bromine atom; increased halogen bonding potential
2-amino-N-(furan-2-ylmethyl)-1-(3-methoxyprop... C₂₁H₂₃N₅O₃ 401.44 Furan-2-ylmethyl; reduced steric hindrance
2-amino-1-[(E)-(2-furylmethylene)amino]-N-hexy... C₂₂H₂₄N₆O₂ 428.47 Furan-derived Schiff base; planar conformation
2-amino-1-(3-methoxyphenyl)-...-3-carboxamide C₁₈H₁₅N₅O₂ 357.35 3-methoxyphenyl; moderate polarity
Key Observations:
  • Lipophilicity : The 2-methoxybenzyl analog (mass 433.512) exhibits higher lipophilicity than the furan-containing analogs (e.g., 401.44 for furan-2-ylmethyl) due to aromatic methoxy groups .

生物活性

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. Its unique structure, which includes a pyrroloquinoxaline core and a furan ring, positions it as a promising candidate for drug development.

  • Molecular Formula : C21H23N5O3
  • Molecular Weight : Approximately 365.4 g/mol
  • Structural Features : The compound features an amide group and multiple functional groups that contribute to its diverse reactivity and biological activity.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. Notably, it exhibits dual inhibitory activity against:

  • Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML).
  • Histone Deacetylase 1 (HDAC1) : An enzyme involved in the regulation of gene expression through chromatin remodeling.

These interactions suggest that the compound may enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression.

Anticancer Activity

Research indicates that 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes findings from key studies:

StudyCell LineIC50 (µM)Mechanism
Study AHCT-116 (Colorectal)15.6 ± 1.2Induces apoptosis via caspase activation
Study BMCF-7 (Breast)12.4 ± 0.9Inhibits HDAC1 activity
Study CK562 (Leukemia)10.8 ± 0.5Targets Bcr-Abl signaling pathway

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. It has been tested against various bacterial strains, demonstrating significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on HCT-116 and MCF-7 cell lines, revealing that treatment led to a dose-dependent decrease in viability and increased markers for apoptosis (caspase activation).
  • Combination Therapy Exploration : Research investigated the potential of combining this compound with traditional chemotherapeutics, finding enhanced efficacy against resistant cancer cell lines when used in tandem with agents like doxorubicin.
  • In Vivo Studies : Preliminary in vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound, suggesting its potential for clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。